NBD-557

Übersicht

Beschreibung

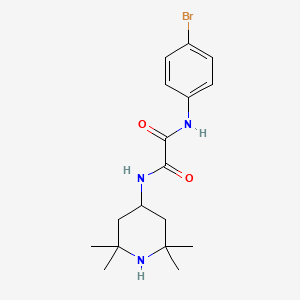

“N-(4-Bromophenyl)-N’-(2,2,6,6-Tetramethylpiperidin-4-Yl)ethanediamide” is a chemical compound with the molecular formula C17H24BrN3O2 . It is also known by other names such as NBD-557, N’- (4-bromophenyl)-N- (2,2,6,6-tetramethylpiperidin-4-yl)oxamide, and N1- (4-Bromophenyl)-N2- (2,2,6,6-tetramethylpiperidin-4-yl)oxalamide .

Molecular Structure Analysis

The molecular weight of this compound is 382.3 g/mol . The InChI string representation of its structure is InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) .Wissenschaftliche Forschungsanwendungen

HIV-1-Eintrittshemmung

NBD-557 wirkt als CD4-Mimetikum und hemmt den Eintritt von HIV-1 in Zellen, indem es konformationsveränderungen induziert, die denen des CD4-Rezeptors ähneln. Es ist besonders nützlich für die Untersuchung des Mechanismus des HIV-1-Eintritts und die Entwicklung potenzieller Inhibitoren .

Molekulardynamiksimulationen

Forscher verwenden this compound in Molekular-Dynamiksimulationen, um die konformationelle Flexibilität und Dynamik von HIV-1 gp120 zu verstehen, was für die Entwicklung effektiver Inhibitoren entscheidend ist .

Resistenzmechanismusstudien

this compound wird verwendet, um Resistenzmechanismen bei HIV zu untersuchen, bei denen Mutationen in der CD4-Bindungsstelle an gp120 zu Resistenzen gegen CD4-Mimetika wie this compound führen können .

Krebsdiagnostik und -therapie

Obwohl nicht direkt mit this compound verbunden, werden kleine organische Fluorophore wie NBD für ihre Anwendungen in der Krebsdiagnostik und -therapie hervorgehoben, was auf potenzielle Forschungswege für this compound in diesem Bereich hindeutet .

Fluoreszenzmikroskopie

Fluorophore, einschließlich NBD-Derivate, sind wichtig für die Fluoreszenzmikroskopie für biomedizinische Anwendungen und bieten hohe Effizienz und Empfindlichkeit für die Echtzeitüberwachung lebender Zellen .

Enzymforschung

this compound wird auch in der Enzymforschung für Life-Science-Studien eingesetzt und könnte möglicherweise an der Produktion von Medikamenten und anderen Gütern beteiligt sein .

Wirkmechanismus

Target of Action

NBD-557, also known as N’-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide or N-(4-Bromophenyl)-N’-(2,2,6,6-Tetramethylpiperidin-4-Yl)ethanediamide, is a small molecule organic compound with drug-like properties . The primary target of this compound is the HIV-1 envelope glycoprotein gp120 . This protein plays a crucial role in the entry of HIV-1 into host cells .

Mode of Action

This compound inhibits HIV-1 entry by blocking the binding of the HIV-1 envelope glycoprotein gp120 to the cellular receptor CD4 .

Biochemical Pathways

The action of this compound affects the pathway of HIV-1 entry into host cells. By inhibiting the binding of gp120 to the CD4 receptor, it prevents the fusion of the viral and host cell membranes, a crucial step in the HIV-1 infection process .

Result of Action

The result of this compound’s action is the inhibition of HIV-1 entry into host cells. By blocking the interaction between gp120 and the CD4 receptor, this compound prevents the fusion of the viral and host cell membranes, thereby inhibiting HIV-1 infection .

Action Environment

These can include the presence of other medications, the patient’s immune status, and the genetic diversity of the HIV-1 strains present

Eigenschaften

IUPAC Name |

N'-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRFLGRIDNNARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415047 | |

| Record name | NBD-557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

333352-59-3 | |

| Record name | NBD-557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

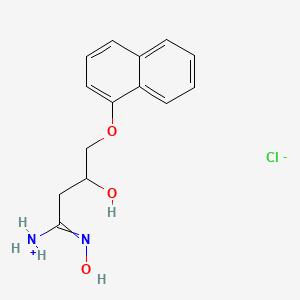

Feasible Synthetic Routes

Q & A

Q1: What is the role of the Asn239 residue in gp120 in relation to NBD-557 binding?

A3: Molecular dynamics (MD) simulations suggest that the Asn239 residue of gp120 plays a crucial role in the conformational changes induced by this compound binding. [] Mutating this residue to glycine (Asn239Gly) results in a less dynamic gp120 structure in the presence of this compound. Interestingly, this mutation doesn't significantly affect the binding enthalpy of this compound. []

Q2: How does the presence of antibodies impact the binding affinity of this compound to gp120?

A4: MD simulations and Isothermal Titration Calorimetry experiments demonstrate that certain antibodies can enhance the binding affinity of this compound to gp120. [] The exact mechanism of this enhancement requires further investigation.

Q3: What is known about the structure-activity relationship (SAR) of NBD-series compounds?

A5: Research on NBD-series compounds, including this compound, has shown that modifications to their chemical structure can impact their antiviral activity, potency, and selectivity against different HIV-1 strains. [] Further research is needed to optimize these compounds for improved antagonist activity and reduced agonist properties.

Q4: Are there any known resistance mechanisms against this compound in HIV-1?

A6: While specific resistance mutations against this compound haven't been extensively studied in the provided research, the emergence of resistant HIV-1 variants is a common challenge for antiviral therapies. [] Continuous monitoring for resistance and the development of next-generation inhibitors are crucial for long-term therapeutic success.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)